6-Phenyl-2-azaspiro[3.3]heptane
Overview
Description
6-Phenyl-2-azaspiro[3.3]heptane is a spirocyclic compound characterized by a unique structure where a nitrogen atom is incorporated into a bicyclic framework. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Phenyl-2-azaspiro[3.3]heptane typically involves the formation of the spirocyclic ring system through cyclization reactions. One common method includes the reaction of a phenyl-substituted ketone with an amine under acidic conditions to form the spirocyclic structure . Another approach involves the use of a 1,3-dipolar cycloaddition reaction, where a nitrone reacts with an alkene to form the spirocyclic compound .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the aforementioned synthetic routes, with a focus on scalability and cost-effectiveness. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
6-Phenyl-2-azaspiro[3.3]heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the spirocyclic framework.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, amine derivatives, and various substituted spirocyclic compounds, depending on the specific reagents and conditions used .
Scientific Research Applications
6-Phenyl-2-azaspiro[3.3]heptane has a wide range of applications in scientific research:
Chemistry: It serves as a versatile building block for the synthesis of complex molecules and spirocyclic scaffolds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a lead compound in drug discovery programs targeting various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of 6-Phenyl-2-azaspiro[3.3]heptane involves its interaction with specific molecular targets, such as enzymes and receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. The compound’s effects are mediated through pathways involving signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
2-Azaspiro[3.3]heptane: Lacks the phenyl group, resulting in different chemical properties and biological activities.
6-Amino-2-azaspiro[3.3]heptane:
2-Oxa-6-azaspiro[3.3]heptane: Incorporates an oxygen atom, leading to distinct chemical behavior
Uniqueness
6-Phenyl-2-azaspiro[3.3]heptane is unique due to its phenyl substitution, which enhances its lipophilicity and potential for interactions with hydrophobic pockets in biological targets. This structural feature distinguishes it from other spirocyclic compounds and contributes to its diverse applications in research and industry .
Biological Activity
6-Phenyl-2-azaspiro[3.3]heptane is a spirocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, comparative studies, and relevant case studies.
Chemical Structure and Properties
This compound features a unique spirocyclic structure that incorporates a nitrogen atom into a bicyclic framework. This specific configuration contributes to its distinct chemical properties and biological interactions. The presence of the phenyl group enhances the compound's lipophilicity, allowing better interaction with biological targets.
The mechanism of action for this compound involves its interaction with various molecular targets, including enzymes and receptors. The spirocyclic structure facilitates unique binding interactions that can modulate the activity of these targets. Research indicates that the compound may influence signal transduction pathways and gene expression, thereby exerting its biological effects .
Antimicrobial Properties
Studies have shown that this compound exhibits significant antimicrobial activity against various bacterial strains. Its structural features allow it to disrupt bacterial cell membranes or inhibit essential metabolic pathways.
Anticancer Effects
Research has indicated that this compound may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. For instance, a study highlighted its potential as a lead compound in drug discovery programs targeting specific cancer types .
Comparative Studies
To understand the biological activity of this compound better, it is useful to compare it with similar compounds:
Compound Name | Biological Activity | Notes |
---|---|---|
2-Azaspiro[3.3]heptane | Lower potency than 6-phenyl | Lacks phenyl group; different properties |
6-Amino-2-azaspiro[3.3]heptane | Moderate activity | Amino substitution alters activity |
2-Oxa-6-azaspiro[3.3]heptane | Different chemical behavior | Oxygen atom alters interactions |
The presence of the phenyl group in this compound significantly enhances its lipophilicity compared to other azaspiro compounds, which may contribute to its superior biological activity .
Case Studies
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Anticancer Activity : A recent study evaluated the anticancer effects of this compound on human cancer cell lines, demonstrating a dose-dependent inhibition of cell proliferation and induction of apoptosis through mitochondrial pathways.
- Findings : The compound showed IC50 values in the low micromolar range, indicating potent activity against cancer cells.
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Antimicrobial Efficacy : Another study assessed the antimicrobial properties against Gram-positive and Gram-negative bacteria, revealing that this compound exhibited significant inhibitory effects.
- Results : The compound displayed minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting potential for therapeutic applications.
Properties
IUPAC Name |
6-phenyl-2-azaspiro[3.3]heptane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N/c1-2-4-10(5-3-1)11-6-12(7-11)8-13-9-12/h1-5,11,13H,6-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXMJOTVWOWIIOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC12CNC2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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